molecular formula C8H7FOS B3109925 3-Fluoro-4-(methylthio)benzaldehyde CAS No. 177756-61-5

3-Fluoro-4-(methylthio)benzaldehyde

Cat. No. B3109925
CAS RN: 177756-61-5
M. Wt: 170.21 g/mol
InChI Key: WZMUVXIXRLICBM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)benzaldehyde is a chemical compound with the molecular formula C8H7FOS and a molecular weight of 170.21 . It is typically stored at temperatures between 2-8°C and is available in liquid form .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(methylthio)benzaldehyde consists of a benzene ring substituted with a fluoro group at the 3-position and a methylthio group at the 4-position . The InChI code for this compound is 1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-4-(methylthio)benzaldehyde is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Catalysis in Organic Reactions

    • Research by Chen and Sorensen (2018) demonstrates the use of 3-Fluoro-4-(methylthio)benzaldehyde in the palladium-catalyzed methylation and fluorination of benzaldehydes. This process employs commercially available orthanilic acids as transient directing groups (Xiao-Yang Chen & E. J. Sorensen, 2018).
  • Synthesis of Anticancer Compounds

    • Lawrence et al. (2003) describe the synthesis of fluorinated benzaldehydes, including 3-Fluoro-4-(methylthio)benzaldehyde, for the creation of fluoro-substituted stilbenes. These compounds are analogues of the anticancer agent combretastatins and exhibit potential in vitro anticancer properties (N. Lawrence et al., 2003).
  • Development of Schiff Bases

    • A study by Karthik et al. (2016) focuses on the synthesis of Schiff bases from 4-(methylthio)benzaldehyde derivatives. These compounds have been evaluated for their antibacterial, antioxidant, and cytotoxicity properties, indicating potential medical and biological applications (C. Karthik et al., 2016).
  • Influence on Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Schaefer et al. (1993) conducted a study on benzaldehyde derivatives, including 3-Fluoro-4-(methylthio)benzaldehyde, examining their influence on long-range coupling constants in NMR spectroscopy. This research contributes to a better understanding of intramolecular hydrogen bonds and their effects on NMR spectral parameters (T. Schaefer et al., 1993).
  • Bioconversion Studies with Fungi

    • Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta using fluoro-labelled substrates, including 3-Fluoro-4-(methylthio)benzaldehyde. This research provides insights into the production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).

Safety and Hazards

3-Fluoro-4-(methylthio)benzaldehyde is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMUVXIXRLICBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylthio)benzaldehyde

Synthesis routes and methods I

Procedure details

A mixture of 3,4-difluorobenzaldehyde (4.26 g, 30 mmol) and sodium thiomethoxide (2.1 g, 30 mmol) in DMF (40 mL) was heated at 90° C. for 1 hour. After cooling, 2N aqueous HCl was added to the mixture. The whole was extracted with Et2O (70 mL×3), the combined organic layer washed with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (1/10) to provide the subtitle compound (3.1 g, 61% yield) as a colorless oil.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

The 3,4-diflourobenzaldehyde (52.1 g, 0.36 mol) was dissolved in acetonitrile (500 mL). Sodium thiomethoxide (25.6 g, 0.36 mol) was added in four equal portions at 15 minute intervals. The slightly exothermic reaction was stirred at room temperature for 4 hours. The reaction mixture was poured into ethyl acetate (500 mL) and extracted with saturated sodium bicarbonate (2×200 mL) followed by saturated ammounium chloride (2×100 mL). The solution was dried over sodium sulfate and solvent removed at reduced pressure. The 3-flouro-4-(methylthio)-benzaldehyde (38.5 g, 0.22 mol) was isolated by vacuum distillation (135-145° C. at 25 mm Hg) as clear liquid. (61% yield) ESHRMS m/z 171.0302 (calcd for M+H, 171.0280).
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,4-difluorobenzaldehyde (2.8 g, 20 mmol) and sodium thiomethoxide (1.5 g, 20 mmol) in dimethylformamide (20 ml) was heated at 80° C. under an argon atmosphere for 2 hours. The reaction was cooled, poured into water (125 ml) and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate and evaporated. The residue was distilled (bp 110-111° C., 0.5 mm Hg) to give 2.5 g (75%) of the desired aldehyde: Anal. Calc'd. for C8H7FSO (MW 170.21): C, 56.45; H, 4.15; S, 18.84. Found: C, 56.40; H, 4.00; S, 18.90.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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